N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H16N6O3S, with a molecular weight of 420.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a triazolo-pyridazine structure, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H16N6O3S |
Molecular Weight | 420.4 g/mol |
CAS Number | 896678-55-0 |
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds incorporating benzo[d][1,3]dioxole exhibit notable anticancer properties. For instance, a related compound synthesized in one study showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, indicating potent antiproliferative effects compared to the standard drug doxorubicin (IC50 values of 7.46 µM for HepG2) .
Mechanistically, these compounds often induce apoptosis through pathways involving the epidermal growth factor receptor (EGFR), as well as modulation of mitochondrial apoptosis proteins such as Bax and Bcl-2 . The structure-activity relationship (SAR) indicates that modifications in the substituents can significantly enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial activity of similar compounds has also been explored extensively. For example, benzotriazole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The activity was assessed using the cup plate diffusion method, where certain derivatives exhibited comparable effects to standard antibiotics .
In vitro studies indicated that compounds with similar structural motifs to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide demonstrated dose-dependent inhibition against both gram-positive and gram-negative bacteria .
Case Studies
- Anticancer Mechanisms : A study highlighted the anticancer effects of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives. These compounds were tested for cytotoxicity against several cancer cell lines and exhibited significant activity with low IC50 values. Further analysis revealed that they induce apoptosis through EGFR inhibition and affect cell cycle progression .
- Antimicrobial Efficacy : Another investigation into benzotriazole derivatives revealed their capability to inhibit the growth of Trypanosoma cruzi, demonstrating their potential in treating parasitic infections alongside bacterial pathogens .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c27-19(22-11-14-6-7-16-17(10-14)29-13-28-16)12-30-20-9-8-18-23-24-21(26(18)25-20)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODGURVXMQJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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